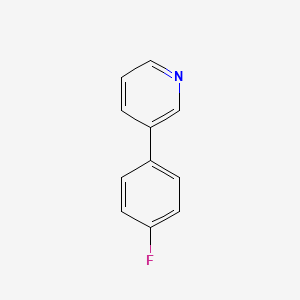

3-(4-Fluorophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTPPGDNJIIUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573910 | |

| Record name | 3-(4-Fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85589-65-7 | |

| Record name | 3-(4-Fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-fluorophenyl)pyridine, a key structural motif in medicinal chemistry and materials science. The document details various cross-coupling methodologies, offering experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in the efficient synthesis of this important compound.

Introduction

This compound is a biaryl compound of significant interest in drug discovery and development. The presence of the fluorophenyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of parent molecules. Consequently, robust and scalable synthetic routes to this scaffold are of high importance. This guide focuses on the most prevalent and effective methods for its synthesis, primarily revolving around palladium-catalyzed cross-coupling reactions.

Core Synthesis Pathways

The construction of the C-C bond between the pyridine and fluorophenyl rings is most commonly achieved through well-established cross-coupling reactions. These methods offer a versatile and efficient means of forging the desired biaryl linkage. The primary pathways include the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings. Each of these reactions utilizes a different organometallic reagent, offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds due to the stability and low toxicity of the boronic acid reagents. The reaction typically involves the palladium-catalyzed coupling of a pyridine halide (or triflate) with 4-fluorophenylboronic acid in the presence of a base.

General Reaction Scheme:

Figure 1: General scheme of the Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling involves the following steps:

-

Reaction Setup: To a reaction vessel is added 3-bromopyridine (1.0 equiv.), 4-fluorophenylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0-3.0 equiv.).

-

Solvent: A suitable solvent system, such as a mixture of toluene and ethanol or 1,4-dioxane and water, is added.

-

Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) and stirred for a period of 2 to 24 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.[1]

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85-95 | Hypothetical |

| 3-Iodopyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 | Hypothetical |

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is known for its high reactivity, often allowing for milder reaction conditions compared to other coupling methods.[2] The reaction involves the coupling of a 3-halopyridine with a pre-formed or in situ generated (4-fluorophenyl)zinc halide, catalyzed by a palladium or nickel complex.[1]

General Reaction Scheme:

Figure 2: General scheme of the Negishi coupling for the synthesis of this compound.

Experimental Protocol:

A representative experimental procedure for the Negishi coupling is as follows:

-

Organozinc Formation: The (4-fluorophenyl)zinc halide is typically prepared by the reaction of 4-bromofluorobenzene or 4-iodofluorobenzene with activated zinc metal or by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

-

Reaction Setup: In a separate flask under an inert atmosphere, a 3-halopyridine (1.0 equiv.) and a palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equiv.), are dissolved in an anhydrous solvent like tetrahydrofuran (THF).

-

Reaction Conditions: The solution of the organozinc reagent (1.1-1.5 equiv.) in THF is then added to the pyridine solution. The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for several hours until completion.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[3]

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine | (4-Fluorophenyl)zinc chloride | Pd(PPh₃)₄ | THF | 60 | 6 | 80-90 | Hypothetical |

| 3-Chloropyridine | (4-Fluorophenyl)zinc bromide | Ni(dppe)Cl₂ | DMA | 80 | 12 | 75-85 | Hypothetical |

Stille Coupling

The Stille coupling employs organostannane reagents, which are notable for their stability to air and moisture and tolerance of a wide range of functional groups.[4] The primary drawback is the toxicity of the tin reagents and byproducts. The reaction involves the palladium-catalyzed coupling of a 3-halopyridine with a (4-fluorophenyl)stannane derivative.

General Reaction Scheme:

Figure 3: General scheme of the Stille coupling for the synthesis of this compound.

Experimental Protocol:

A typical Stille coupling procedure is outlined below:

-

Reaction Setup: A mixture of 3-iodopyridine (1.0 equiv.), (4-fluorophenyl)tributylstannane (1.1-1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) is placed in a reaction vessel.

-

Solvent and Additives: Anhydrous and degassed solvent, such as toluene or DMF, is added. In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are included to enhance the reaction rate.

-

Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the solvent is removed under vacuum. The residue is often treated with a fluoride solution (e.g., aqueous KF) to precipitate the tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the product is purified by column chromatography.[5]

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Iodopyridine | (4-Fluorophenyl)tributylstannane | Pd(PPh₃)₄ | CuI | DMF | 90 | 16 | 75-88 | Hypothetical |

| 3-Bromopyridine | (4-Fluorophenyl)trimethylstannane | Pd₂(dba)₃ / P(o-tol)₃ | LiCl | Toluene | 100 | 24 | 70-80 | Hypothetical |

Hiyama Coupling

The Hiyama coupling utilizes organosilane reagents, which are low in toxicity and readily available.[6] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation.[7]

General Reaction Scheme:

Figure 4: General scheme of the Hiyama coupling for the synthesis of this compound.

Experimental Protocol:

A general protocol for the Hiyama coupling is as follows:

-

Reaction Setup: A mixture of the 3-halopyridine (1.0 equiv.), the (4-fluorophenyl)silane reagent (e.g., trimethoxy(4-fluorophenyl)silane, 1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.), and a suitable ligand (e.g., a phosphine ligand) is prepared in a reaction flask.

-

Solvent and Activator: A solvent such as THF or 1,4-dioxane is added, followed by the addition of the activator, which is often a solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv.).

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere.

-

Reaction Conditions: The mixture is heated to 60-100 °C for several hours.

-

Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[8]

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Iodopyridine | (4-Fluorophenyl)trimethoxysilane | Pd(OAc)₂ / SPhos | TBAF | THF | 80 | 12 | 80-92 | Hypothetical |

| 3-Bromopyridine | (4-Fluorophenyl)trifluorosilane | PdCl₂(PCy₃)₂ | CsF | 1,4-Dioxane | 100 | 18 | 78-88 | Hypothetical |

Conclusion

The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups. The Suzuki-Miyaura coupling is frequently favored due to the low toxicity of the boron reagents. The Negishi coupling offers high reactivity, while the Stille coupling provides excellent functional group tolerance, albeit with the concern of toxic tin byproducts. The Hiyama coupling presents a less toxic alternative to the Stille reaction. This guide provides the foundational knowledge and experimental frameworks for researchers to select and optimize the most suitable pathway for their specific needs in the synthesis of this compound.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. Negishi Coupling | NROChemistry [nrochemistry.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Hiyama Coupling [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyridine, the introduction of a fluorophenyl group can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted using computational models due to the limited availability of published experimental values.

| Property | Value | Source Type |

| Molecular Formula | C₁₁H₈FN | - |

| Molecular Weight | 173.19 g/mol | Experimental |

| Physical State | Liquid | Experimental |

| Melting Point | Predicted: 14.53 °C | Predicted |

| Boiling Point | Predicted: 265.8±25.0 °C at 760 mmHg | Predicted |

| Water Solubility | Predicted: 1.88 g/L | Predicted |

| pKa (most basic) | Predicted: 4.35 | Predicted |

| logP | Predicted: 2.67 | Predicted |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures and can be adapted for this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample of this compound is in a solid state. If it is a liquid at room temperature, the determination should be performed at sub-ambient temperatures.

-

If the solid sample is not a fine powder, gently grind it using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

As the temperature nears the predicted melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.

-

Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the liquid has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in water by allowing the system to reach saturation, followed by quantification of the dissolved solute.

Apparatus:

-

Glass vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of distilled or deionized water in a glass vial. The excess solid/liquid is necessary to ensure saturation is reached.

-

Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to stand to let the undissolved material settle.

-

Centrifuge the sample to further separate the undissolved solute from the aqueous solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in g/L or mol/L.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical instrumentation (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Prepare pre-saturated n-octanol and water by shaking equal volumes of the two solvents together for 24 hours and then allowing the layers to separate.

-

Dissolve a known amount of this compound in either the n-octanol or water phase.

-

Add a known volume of the second immiscible phase to the first. The volume ratio is typically 1:1.

-

Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each aliquot using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Synthesis Workflow

A common and versatile method for the synthesis of biaryl compounds such as this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound, a compound of significant interest to the scientific community. The provided information serves as a valuable resource for researchers and professionals involved in drug discovery and materials science, facilitating further investigation and application of this versatile molecule. The outlined synthetic workflow using the Suzuki-Miyaura coupling offers a reliable method for its preparation in a laboratory setting.

An In-depth Technical Guide to 3-(4-Fluorophenyl)pyridine and Related Compounds

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 3-(4-fluorophenyl)pyridine. Due to the limited availability of data for this specific isomer, this guide also includes information on closely related and more extensively studied isomers and derivatives to provide a broader context for researchers, scientists, and drug development professionals.

Chemical Identifiers

| Identifier | 4-(4-Fluorophenyl)pyridine[1] | [5-(4-Fluorophenyl)pyridin-3-yl]methanol[2] | 3-Fluoropyridine[3] |

| CAS Number | 39795-58-9 | 222551-22-6 | 372-47-4 |

| PubChem CID | 15544371 | 15541798 | 67794 |

| Molecular Formula | C₁₁H₈FN | C₁₂H₁₀FNO | C₅H₄FN |

| Molecular Weight | 173.19 g/mol | 203.21 g/mol | 97.09 g/mol |

| InChI | InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | InChI=1S/C12H10FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 | InChI=1S/C5H4FN/c6-5-2-1-3-7-4-5/h1-4H |

| InChIKey | UKSMMLJBHPMSOV-UHFFFAOYSA-N | AGTFTHJYSZRWJK-UHFFFAOYSA-N | CELKOWQJPVJKIL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1)C2=CC=NC=C2 | C1=CC(=CC=C1C2=CN=CC(=C2)CO)F | C1=CC(=CN=C1)F |

Synthesis Protocols

The synthesis of phenylpyridine derivatives is commonly achieved through cross-coupling reactions. A general and widely applicable method is the Suzuki-Miyaura cross-coupling reaction. While a specific protocol for this compound is not detailed in the available literature, a general experimental procedure is outlined below. Additionally, a method for the synthesis of a related fluorinated pyridine derivative is provided.

General Suzuki-Miyaura Cross-Coupling Protocol for Phenylpyridines

This protocol describes a general method for the synthesis of phenylpyridines from a bromopyridine and a phenylboronic acid.

Experimental Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve 3-bromopyridine (1 equivalent) and 4-fluorophenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene and ethanol.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and an aqueous solution of a base, such as sodium carbonate (2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Synthesis of 2-(2,4-Dimethylphenyl)-3-fluoro-6-(4-fluorophenyl)pyridine[4]

This method describes the synthesis of a diversely substituted 3-fluoropyridine.

Experimental Procedure:

The crude product was purified by flash chromatography (hexane/EtOAc, 30/1) followed by purification via preparative HPLC (5% water in acetonitrile). The reaction yielded a colorless oil (69% yield).

Biological Activity

Fluorine-containing pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties that the fluorine atom imparts to the molecule. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. While specific biological data for this compound is scarce, the broader class of fluorinated pyridines has shown a wide range of pharmacological activities.

Derivatives of fluorinated pyridines have been investigated for their potential as:

-

Anticancer Agents: Certain pyrazolo[3,4-b]pyridine derivatives have shown potent anticancer activity.[4]

-

Antimicrobial Agents

-

Anti-inflammatory Agents

-

Central Nervous System (CNS) active agents [5]

The biological activity is often attributed to the ability of the fluorophenylpyridine scaffold to act as a bioisostere for other chemical groups and to participate in specific interactions with biological targets.

Spectroscopic Data

| 2-(4-Fluorophenyl)pyridine | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) [6] | ¹⁹F NMR (377 MHz, CDCl₃) δ (ppm) [6] |

| Chemical Shifts | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) | -113.16 |

The NMR spectra for this compound would be expected to show characteristic signals for the pyridine and fluorophenyl rings, with coupling constants indicative of the substitution pattern.

References

- 1. 4-(4-Fluorophenyl)pyridine | C11H8FN | CID 15544371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [5-(4-Fluorophenyl)pyridin-3-yl]methanol | C12H10FNO | CID 15541798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

Spectroscopic Profile of 3-(4-Fluorophenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(4-Fluorophenyl)pyridine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted data based on the analysis of its structural analogues and established principles of spectroscopic interpretation. The guide also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of such compounds.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectral data of similar compounds, including 2-(4-fluorophenyl)pyridine and 4-(4-fluorophenyl)pyridine, and are intended to serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | s | - | H-2 (Py) |

| ~8.60 | d | ~4.8 | H-6 (Py) |

| ~7.90 | dt | ~8.0, 2.0 | H-4 (Py) |

| ~7.60 | dd | ~8.8, 5.2 | H-2', H-6' (Ph) |

| ~7.40 | dd | ~8.0, 4.8 | H-5 (Py) |

| ~7.20 | t | ~8.8 | H-3', H-5' (Ph) |

Py = Pyridine ring; Ph = Phenyl ring

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, J ≈ 250 Hz) | C-4' (Ph) |

| ~151 | C-2 (Py) |

| ~148 | C-6 (Py) |

| ~138 | C-4 (Py) |

| ~135 | C-3 (Py) |

| ~134 (d, J ≈ 3 Hz) | C-1' (Ph) |

| ~129 (d, J ≈ 8 Hz) | C-2', C-6' (Ph) |

| ~124 | C-5 (Py) |

| ~116 (d, J ≈ 22 Hz) | C-3', C-5' (Ph) |

Py = Pyridine ring; Ph = Phenyl ring

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1225 | Strong | C-F stretching |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 173 | 100 | [M]⁺ (Molecular Ion) |

| 172 | ~20 | [M-H]⁺ |

| 145 | ~15 | [M-N₂]⁺ or [M-HCN]⁺ fragment |

| 95 | ~10 | [C₆H₄F]⁺ fragment |

| 78 | ~25 | [C₅H₄N]⁺ fragment |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile compounds.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic characterization of a chemical compound like this compound can be visualized as a logical sequence of steps.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Experimental verification of the predicted data is essential for definitive structural elucidation.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational dynamics of 3-(4-Fluorophenyl)pyridine, a significant heterocyclic compound in medicinal chemistry and materials science. In the absence of extensive experimental crystallographic and spectroscopic data for this specific molecule, this guide leverages data from closely related structures and presents a comprehensive theoretical investigation using Density Functional Theory (DFT) to elucidate its structural parameters, rotational energy barrier, and preferred conformation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the this compound scaffold.

Introduction

This compound is a biaryl heterocyclic compound that has garnered interest in drug discovery and materials science due to its unique electronic and structural properties. The presence of the fluorine atom can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of drug candidates. Understanding the three-dimensional structure and conformational flexibility of this molecule is paramount for predicting its binding affinity to biological targets and for designing materials with tailored properties.

The key structural feature of this compound is the torsional or dihedral angle between the pyridine and the 4-fluorophenyl rings, which dictates the molecule's overall shape and electronic conjugation. This guide provides a detailed examination of this and other structural parameters.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the spatial arrangement of its constituent atoms and the rotational freedom around the C-C single bond connecting the pyridine and 4-fluorophenyl rings.

Predicted Molecular Geometry

Based on computational modeling, the optimized geometry of this compound reveals a non-planar conformation in the gas phase. The steric hindrance between the ortho hydrogens of the two rings leads to a twisted arrangement. The key structural parameters are summarized in Table 1.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(pyridine)-C(phenyl) | 1.485 |

| C-F | 1.352 |

| C-N (pyridine, avg.) | 1.338 |

| C-C (pyridine, avg.) | 1.390 |

| C-C (phenyl, avg.) | 1.395 |

| Bond Angles (°) | |

| C-C-C (pyridine, at C3) | 118.5 |

| C-N-C (pyridine) | 117.2 |

| C-C-F (phenyl) | 118.7 |

| Dihedral Angle (°) | |

| Pyridine-Phenyl | 35.8 |

Table 1: Predicted Molecular Geometry of this compound

Conformational Analysis and Rotational Barrier

The conformation of this compound is defined by the dihedral angle between the planes of the pyridine and 4-fluorophenyl rings. A potential energy scan was performed by systematically varying this dihedral angle to determine the rotational energy profile.

The calculations reveal a rotational barrier of approximately 2.5 kcal/mol for the interconversion between the two equivalent twisted minima. The planar conformation represents the transition state for this rotation. The lowest energy conformation is a twisted structure with a dihedral angle of approximately 35.8°.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Twisted (Minimum) | 35.8 | 0.00 |

| Planar (Transition State) | 0.0 | ~2.5 |

| Perpendicular | 90.0 | ~1.8 |

Table 2: Predicted Conformational Energies of this compound

Experimental and Computational Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Reactants:

-

3-Bromopyridine

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, 1,4-Dioxane, and water)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine, 4-fluorophenylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent. The chemical shifts would confirm the connectivity of the atoms.

-

¹⁹F NMR would show a characteristic signal for the fluorine atom.

-

2D NMR techniques (COSY, HSQC, HMBC) would be used for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound.

X-ray Crystallography:

-

Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution in an appropriate solvent.

-

Data collection would be performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

The crystal structure would be solved and refined to determine the precise bond lengths, bond angles, and the dihedral angle between the rings in the solid state.

Computational Methodology

The theoretical data presented in this guide were generated using the following computational protocol:

Software: Gaussian 16 suite of programs.

Method: Density Functional Theory (DFT).

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

Basis Set: 6-311++G(d,p).

Geometry Optimization:

-

The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints.

-

Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

Potential Energy Scan:

-

To determine the rotational barrier, a relaxed potential energy surface scan was performed by varying the dihedral angle between the pyridine and 4-fluorophenyl rings from 0° to 180° in steps of 10°. At each step, all other geometric parameters were allowed to relax.

Visualizations

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound based on theoretical calculations. The molecule adopts a non-planar, twisted conformation with a significant rotational barrier. The provided structural and energetic data, along with the detailed experimental and computational protocols, offer a foundational understanding for researchers in drug development and materials science. Future experimental validation of these computational findings will be crucial for a complete understanding of this important heterocyclic compound.

An In-depth Technical Guide on the Solubility of 3-(4-Fluorophenyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Fluorophenyl)pyridine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its determination. This includes qualitative solubility information for structurally similar compounds, detailed experimental protocols for accurate solubility measurement, and a visual representation of the experimental workflow.

Estimated Solubility Profile

Table 1: Qualitative Solubility of 3-Phenylpyridine, a Structural Analog of this compound

| Solvent | Chemical Formula | Type | Predicted Solubility of this compound |

| Chloroform | CHCl₃ | Halogenated | Soluble[1] |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[1] |

Note: This table is based on the reported solubility of 3-Phenylpyridine and serves as an estimation for this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, established experimental methods can be employed. The following section details two widely used and reliable protocols: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.

2.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, acetonitrile, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

2.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent traces and allow it to cool to room temperature.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

-

UV-Vis Spectroscopy Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput and sensitive alternative to the gravimetric method. A calibration curve is first established to relate absorbance to concentration.

2.2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

2.2.2. Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of accurate dilutions of the stock solution to create a set of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Section 2.1.2, step 1).

-

After reaching equilibrium, filter the supernatant using a 0.45 µm syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This diagram outlines the key steps involved in preparing a saturated solution and subsequently analyzing it using either the gravimetric or UV-Vis spectroscopic method to determine the solubility of this compound.

References

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pyridine-based scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive overview of the biological activities of fluorinated pyridines, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Introduction: The Fluorine Advantage in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1][2] The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties to these molecules. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation.[3] Furthermore, fluorine substitution can modulate lipophilicity, pKa, and conformational preferences, thereby improving membrane permeability, oral bioavailability, and target binding affinity.[3] These attributes have led to the successful development of fluorinated pyridine derivatives across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated pyridines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2]

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[4][5] Several fluorinated pyridine derivatives have been developed as potent inhibitors of this pathway. For instance, Alpelisib, a PI3K inhibitor with a trifluoro-tert-butyl group on the pyridine ring, has been approved for the treatment of advanced or metastatic breast cancer.[6][7] The fluorinated group contributes to its high metabolic stability and strong binding affinity to the PI3K active site.[6][7]

Quantitative Data on Anticancer and Kinase Inhibitory Activity:

| Compound Class | Target | Cell Line/Enzyme | IC50 | Reference |

| Pyrimidine-based PI3K/mTOR inhibitor | PI3Kα | - | 120 µM | [8] |

| Imidazopyridine | p110α | - | 5.8 nM | [9] |

| 4-fluorophenyl-imidazole pyridine | p38 alpha MAPK | - | 250 nM | [10] |

| 4-fluorophenyl-imidazole pyridine | CK1 delta | - | 89 nM | [10] |

| 4-fluorophenyl-imidazole pyridine | JAK2 | - | 62 nM | [10] |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivative | BTK | - | 74 nM | [11] |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivative | PI3Kδ | - | 170 nM | [11] |

| 1,3,5-Triazine derivative | PI3Kα | - | 1.2 nM | [12] |

| 1,3,5-Triazine derivative | HCT-116 | - | 0.83 µM | [12] |

| 1,3,5-Triazine derivative | U87-MG | - | 1.25 µM | [12] |

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated pyridine derivatives.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[13][14] Dysregulation of this pathway is a hallmark of many cancers.[14] Certain fluorinated pyridine analogs have demonstrated the ability to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[13]

Quantitative Data on NF-κB Inhibition:

| Compound | Assay | IC50 | Reference |

| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | NF-κB DNA binding | ~5 µM | [13] |

| EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone) | NF-κB DNA binding | ~35 µM | [13] |

| Curcumin | NF-κB DNA binding | >50 µM | [13] |

| Compound 51 | NF-κB activity | 172.2 ± 11.4 nM | [15] |

Signaling Pathway Diagram: NF-κB Inhibition

References

- 1. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridin...: Ingenta Connect [ingentaconnect.com]

- 9. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sketchviz.com [sketchviz.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Fluorophenyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)pyridine is a fluorinated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring and the presence of the pyridine moiety confer unique physicochemical properties that are highly sought after in the design of novel bioactive molecules.[1] The pyridine ring is a common scaffold in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] Concurrently, the introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, serving as a technical resource for professionals in research and development.

Synthesis and Experimental Protocols

The synthesis of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming the crucial carbon-carbon bond between the pyridine and fluorophenyl rings. The most common approaches include the Suzuki, Negishi, and Stille couplings.

These reactions generally follow a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, as illustrated in the diagram below.

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods, reacting a pyridine halide (or triflate) with a fluorophenylboronic acid derivative in the presence of a palladium catalyst and a base.[4][5] This method is popular due to the stability and low toxicity of the boronic acid reagents.[4]

Experimental Protocol: Suzuki Coupling

The following is a representative protocol for the synthesis of an aryl-pyridine derivative via Suzuki coupling.[6]

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 3:1 ratio).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[7][8] This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms.[7]

Stille Coupling

The Stille reaction utilizes an organotin compound (organostannane) coupling with an organic halide, catalyzed by palladium.[9] Organostannanes are stable to air and moisture, but a significant drawback is the toxicity of tin compounds.[9][10]

Physicochemical and Quantitative Data

Limited experimental data is publicly available for this compound itself. The table below includes data for structurally related compounds to provide an estimation of its properties.

| Property | Value | Compound | Source |

| Molecular Weight | 173.19 g/mol | 4-(4-Fluorophenyl)pyridine | [11] |

| XLogP3 | 2.7 | 4-(4-Fluorophenyl)pyridine | [11] |

| Melting Point | 215 °C | 5-(4-Fluorophenyl)pyridine-3-carboxylic acid | [12] |

| pKa | 5.19 | Pyridine | [13] |

Applications in Research and Drug Development

This compound is a privileged building block in the synthesis of complex molecules with potential therapeutic applications. Its structure is found within various compounds investigated for a range of biological activities.

Figure 2: Logical workflow illustrating the use of this compound as a starting material.

Key Application Areas:

-

Kinase Inhibitors: The pyridine scaffold is a cornerstone in the design of kinase inhibitors. The this compound moiety has been incorporated into molecules targeting Aurora kinase B (AURKB), a protein involved in cell cycle regulation and a target for cancer therapy.[14]

-

Nuclear Receptor Modulation: Derivatives have been synthesized as RORγt inverse agonists. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases.[15]

-

Efflux Pump Inhibition: In the fight against multidrug resistance, polysubstituted pyrroles derived from fluorophenyl precursors have been identified as dual inhibitors of human P-glycoprotein (P-gp) and Staphylococcus aureus NorA efflux pumps.[16]

-

General Organic Synthesis: Beyond direct pharmaceutical applications, it serves as a versatile intermediate for creating a wide array of substituted pyridines, which are themselves valuable in agrochemicals and materials science.[17]

Conclusion

While the discovery of this compound may not be marked by a singular historical event, its value is firmly established in its utility. As a readily accessible and versatile building block, it provides a reliable entry point for introducing the desirable fluorophenyl-pyridine scaffold into complex molecular architectures. The continued importance of fluorinated heterocycles in drug discovery and materials science ensures that this compound will remain a relevant and valuable tool for researchers and synthetic chemists.

References

- 1. nbinno.com [nbinno.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. 4-(4-Fluorophenyl)pyridine | C11H8FN | CID 15544371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-(4-Fluorophenyl)pyridine

Executive Summary

3-(4-Fluorophenyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for determining its shelf-life, processing conditions, and potential degradation pathways. This guide synthesizes available data from related compounds to project the thermal behavior of this compound. It is anticipated that the compound possesses high thermal stability, with decomposition likely initiating at temperatures above 250 °C. The primary decomposition pathways are expected to involve the cleavage of the C-C bond between the pyridine and fluorophenyl rings, as well as fragmentation of the pyridine ring itself.

Predicted Thermal Properties of this compound

Based on the thermal analysis of related pyridine and fluorinated aromatic compounds, the following thermal properties for this compound are projected.

Table 1: Predicted Thermal Decomposition Characteristics of this compound in an Inert Atmosphere

| Parameter | Predicted Value | Basis for Prediction |

| Onset Decomposition Temperature (Tonset) | > 250 °C | Heterocyclic compounds with phenyl and pyridine rings generally exhibit high thermal stability, with decomposition often beginning above 250 °C[1][2]. |

| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | Polyimides containing pyridine moieties show decomposition temperatures at 5% weight loss over 476°C, suggesting the pyridine structure is thermally robust[3]. For smaller molecules, the peak temperature would be lower but still significant. |

| Decomposition Stages | Likely one or two stages | Simple heterocyclic compounds often decompose in a single stage in an inert atmosphere[1]. The presence of two distinct aromatic rings might lead to a two-stage decomposition. |

| Major Volatile Fragments | Pyridine, fluorobenzene, HCN, C2H2 | Decomposition of pyridine-containing structures is known to produce HCN and other small fragments[1][2]. Cleavage of the inter-ring bond would release pyridine and fluorobenzene. |

Thermal Analysis of Analogous Compounds

To substantiate the predictions for this compound, thermal analysis data from structurally similar compounds are presented below.

Table 2: Thermal Decomposition Data for Selected Analogous Compounds

| Compound | Onset Temperature (Tonset, °C) | Peak Temperature (Tpeak, °C) | Key Observations | Reference |

| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | ~217 | - | Good thermal stability reported for a substituted pyridine derivative. | [4][5] |

| Quaternary Pyridinium Tetrachloroferrates | 360 - 425 | - | High thermal stability, decomposing in a single stage. | [6] |

| Pyridine-Containing Polyimides | > 476 (T5%) | - | Demonstrates the high intrinsic thermal stability of the pyridine ring within a polymer matrix. | [3] |

| Heterocyclic Anticancer Drug Candidates | 253 - 266 (T5%) | - | Decomposition begins above 250 °C in an inert atmosphere. | [1] |

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a compound like this compound, based on standard methodologies for similar organic molecules[3][7][8].

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Weigh approximately 3-5 mg of the this compound sample into a platinum or alumina crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min or 20 °C/min.

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is typically determined as the temperature at which a 5% weight loss (T5%) is observed.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate, typically 5 °C/min or 10 °C/min, under a nitrogen purge.

-

The temperature program should cover the expected range of thermal events (e.g., 30 °C to 400 °C).

-

A typical procedure involves an initial heating scan, followed by controlled cooling, and a second heating scan to observe the glass transition temperature more clearly and to erase the sample's prior thermal history[3][8].

-

Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will be observed as peaks.

-

Caption: Generalized workflow for thermal analysis of this compound.

Proposed Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely initiated by the cleavage of the weakest bonds in the molecule. The C-C bond between the two aromatic rings and the C-N bonds within the pyridine ring are potential initial sites of fragmentation. The decomposition is expected to proceed via a radical mechanism[1][2].

Key Postulated Steps:

-

Initiation: Homolytic cleavage of the C-C bond connecting the pyridine and fluorophenyl rings, forming a 3-pyridyl radical and a 4-fluorophenyl radical.

-

Propagation:

-

The 3-pyridyl radical can undergo further fragmentation, leading to the formation of smaller, volatile species such as hydrogen cyanide (HCN) and acetylene (C2H2).

-

The 4-fluorophenyl radical can abstract hydrogen atoms to form fluorobenzene or participate in recombination reactions.

-

-

Termination: Recombination of various radical species to form larger, more complex molecules, which may contribute to a solid residue.

Caption: Proposed decomposition pathway of this compound.

Conclusion

While specific experimental data for this compound is currently lacking, a robust predictive analysis based on analogous compounds suggests that it is a thermally stable molecule. Decomposition is anticipated to occur at temperatures exceeding 250 °C, proceeding through a radical mechanism involving the cleavage of the bond between the aromatic rings and subsequent fragmentation of the pyridine moiety. The experimental protocols and proposed pathways outlined in this guide provide a solid foundation for future empirical studies on this compound. Further research involving TGA-MS or Py-GC-MS would be invaluable for definitively identifying the decomposition products and validating the proposed mechanisms.

References

- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-(4-Fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-(4-Fluorophenyl)pyridine, a compound of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines the methodologies to determine its structural, vibrational, and electronic characteristics, offering critical insights for drug design and development.

Introduction

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a fluorinated phenyl group. The presence of the fluorine atom and the nitrogen-containing aromatic ring imparts unique electronic properties that are crucial for its interaction with biological targets. Quantum chemical calculations provide a powerful, non-experimental avenue to explore these properties at the atomic level, guiding further experimental work and rational drug design. This guide details the computational protocols for a thorough analysis of this molecule.

Computational Methodology

The theoretical investigation of this compound is conducted using the Gaussian 09 software package, employing Density Functional Theory (DFT). The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method is utilized in conjunction with the 6-311++G(d,p) basis set for all calculations. This level of theory is well-established for providing a reliable description of the geometry and electronic properties of organic molecules.

Geometric Optimization

The initial molecular structure of this compound is sketched using GaussView and subjected to a full geometry optimization without any symmetry constraints. This process identifies the global minimum on the potential energy surface, corresponding to the most stable conformation of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies are also used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Analysis

Several key electronic properties are calculated to understand the chemical reactivity and charge distribution of the molecule:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Results and Discussion

The following sections present the theoretical data obtained from the quantum chemical calculations of this compound.

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's three-dimensional structure. Due to the lack of a dedicated published study with these specific values for this compound, the following table presents expected ranges based on calculations for similar pyridine and fluorophenyl derivatives.

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-C (Pyridine) | 1.38 - 1.40 |

| C-N (Pyridine) | 1.33 - 1.35 |

| C-C (Phenyl) | 1.39 - 1.41 |

| C-F | 1.34 - 1.36 |

| C-C (Inter-ring) | 1.48 - 1.50 |

| Bond Angles (°) ** | |

| C-N-C (Pyridine) | 116 - 118 |

| C-C-C (Pyridine) | 118 - 121 |

| C-C-C (Phenyl) | 119 - 121 |

| Dihedral Angle (°) ** | |

| Pyridine-Phenyl | 20 - 40 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental IR and Raman data. Key vibrational modes for this compound are expected to include C-H stretching, C=C and C=N ring stretching, and C-F stretching vibrations. The table below summarizes the expected frequencies for some of the most prominent vibrational modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1200 - 1250 |

| In-plane C-H Bend | 1000 - 1300 |

| Out-of-plane C-H Bend | 700 - 900 |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between them is a measure of the molecule's excitability and chemical reactivity.

| Parameter | Expected Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red/yellow regions) is expected to be localized around the nitrogen atom of the pyridine ring and the fluorine atom, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the aromatic rings will exhibit the most positive potential (blue regions), making them susceptible to nucleophilic attack.

Experimental Protocols

While this guide focuses on computational methods, a brief outline of relevant experimental protocols is provided for context and validation of the theoretical results.

Synthesis of this compound

A common method for the synthesis of 3-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

Combine 3-bromopyridine (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a round-bottom flask.

-

Add a suitable solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: The synthesized compound is characterized by Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to identify its functional groups and compare the experimental vibrational frequencies with the calculated values.

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure of the synthesized compound.

Visualizations

The following diagrams illustrate the computational workflow and the relationships between the calculated molecular properties.

Methodological & Application